Reduced Amine Basicity vs. 6-Halo Congeners
The 6-CF₃ substituent lowers the pKa of the primary amine by approximately 0.25 log units compared to the 6-chloro analog and 0.27 log units compared to the 6-bromo analog, as evidenced by ACD/Labs predicted values . This reduced basicity shifts the fraction of neutral (membrane-permeable) free base at pH 7.4 upward, theoretically improving passive permeability while maintaining sufficient protonation for target engagement [1].
| Evidence Dimension | Predicted pKa of primary amine (ACD/Labs) |
|---|---|
| Target Compound Data | pKa = 8.92 ± 0.20 |
| Comparator Or Baseline | 6-Chloro-1-aminotetralin pKa = 9.17 ± 0.20; 6-Bromo-1-aminotetralin pKa = 9.19 ± 0.20 |
| Quantified Difference | ΔpKa = –0.25 (vs. 6-Cl); ΔpKa = –0.27 (vs. 6-Br) |
| Conditions | ACD/Labs predicted values at 25 °C; ChemicalBook entries |
Why This Matters
Procurement decisions for CNS-targeting amine libraries should prioritize pKa differences at the 0.2–0.3 unit threshold, as this correlates with measurable shifts in logD₇.₄, blood-brain barrier permeation, and lysosomal trapping [1].
- [1] Manallack, D. T.; Prankerd, R. J.; Yuriev, E.; Oprea, T. I.; Chalmers, D. K. The Significance of Acid/Base Properties in Drug Discovery. Chem. Soc. Rev. 2013, 42, 485–496. DOI: 10.1039/C2CS35348B View Source
